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Compound of Interest

Compound Name:
2-Aminomethy-4-(4-

Fluorobenzyl)Morpholine

Cat. No.: B137588 Get Quote

An In-depth Technical Guide to 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Introduction
2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a heterocyclic organic compound of significant

interest within the pharmaceutical sciences. It serves as a critical chemical intermediate, most

notably in the synthesis of the gastroprokinetic agent, Mosapride.[1][2] This guide provides a

detailed examination of its chemical properties, synthesis, and analytical considerations,

tailored for researchers, scientists, and professionals in drug development. The narrative

emphasizes the causal relationships behind its chemical behavior and synthetic pathways,

grounding its importance in the broader context of medicinal chemistry. The structural

composition, featuring a morpholine ring and a fluorinated benzyl group, imparts specific

physicochemical and pharmacological characteristics that are crucial for its role as a drug

precursor.[3][4]

Chemical Identity and Structure
Correctly identifying a chemical entity is the foundation of all subsequent research and

development. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is identified by a unique set of

descriptors that ensure its unambiguous recognition in chemical databases and regulatory

filings.

CAS Number: 112914-13-3[1][5][6][7]
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Molecular Formula: C₁₂H₁₇FN₂O[5][6][7]

IUPAC Name: (4-(4-fluorobenzyl)morpholin-2-yl)methanamine[2]

Common Synonyms: 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine, [4-(4-

Fluorobenzyl)-2-morpholinyl]methanamine

The molecule's architecture is composed of two key functional scaffolds:

Morpholine Ring: A saturated six-membered heterocycle containing both an ether and a

secondary amine functionality.[8] In medicinal chemistry, the morpholine moiety is a

privileged pharmacophore, often incorporated into drug candidates to improve aqueous

solubility, metabolic stability, and overall pharmacokinetic profiles.[9]

4-Fluorobenzyl Group: An N-substituted benzyl group featuring a fluorine atom at the para-

position of the benzene ring. The introduction of fluorine is a common strategy in drug design

to modulate electronic properties and enhance metabolic resistance by blocking potential

sites of oxidation.[10][11]

Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various

environments, influencing its reactivity, solubility, and handling requirements. The data

presented below are compiled from various chemical suppliers and databases.
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Property Value
Significance for
Researchers

Molecular Weight 224.27 g/mol [1][6]

Essential for stoichiometric

calculations in synthesis and

for analytical techniques like

mass spectrometry.

Boiling Point 317.4 °C at 760 mmHg[6]

Indicates low volatility under

standard conditions. Useful for

purification via distillation

under reduced pressure.

Appearance Liquid or solid[12]

The physical state can vary

with purity. Dictates

appropriate handling and

storage procedures.

Purity Typically ≥95-98%[6]

High purity is critical for its use

as a pharmaceutical

intermediate to avoid side

reactions and impurities in the

final API.

Solubility

Limited in water; soluble in

common organic solvents

(e.g., ethanol,

dichloromethane).[12]

Guides the choice of solvents

for reaction, extraction, and

purification processes.

Storage Conditions 2-8°C, protect from light.[6]

Suggests potential sensitivity

to temperature and light,

requiring controlled storage to

prevent degradation.

Synthesis and Manufacturing
The synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a multi-step process.

Understanding this pathway is crucial for process optimization, impurity profiling, and ensuring
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a consistent supply of this key intermediate. A common and illustrative synthetic route involves

the deprotection of an N-acetylated precursor.[13]

Synthetic Workflow Overview
The following diagram outlines a two-step synthesis starting from 2-

acetylaminomethylmorpholine.
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Caption: Synthetic workflow for 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.
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Detailed Experimental Protocol: Acidic Deprotection
This protocol is based on the hydrolysis of the N-acetyl precursor.[13]

Objective: To remove the acetyl protecting group from 2-acetylaminomethyl-4-(4-

fluorobenzyl)morpholine to yield the primary amine.

Step-by-Step Methodology:

Reaction Setup: A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in

10% aqueous hydrochloric acid (50 ml) is prepared in a round-bottom flask equipped with a

reflux condenser and a magnetic stirrer.

Heating: The mixture is heated to reflux with constant stirring. The reaction is maintained at

reflux for approximately 4 hours.

Causality Note: Refluxing in strong acid provides the necessary energy to overcome the

activation barrier for the hydrolysis of the stable amide bond. The acetyl group serves as a

protecting group for the primary amine, preventing it from undergoing undesired side

reactions during the preceding N-alkylation step.[14]

Work-up and Neutralization: After cooling to room temperature, the reaction mixture is made

alkaline (pH 11) by the careful addition of an aqueous sodium hydroxide solution.

Causality Note: Basification deprotonates the ammonium salt formed during the acidic

reaction, converting it to the free amine, which is soluble in organic solvents and can be

extracted.

Extraction: The aqueous solution is extracted with chloroform (or another suitable organic

solvent like dichloromethane) multiple times. The organic layers are combined.

Washing and Drying: The combined organic layer is washed sequentially with water and a

saturated aqueous sodium chloride solution (brine). It is then dried over an anhydrous drying

agent, such as magnesium sulfate.

Causality Note: Washing removes residual water-soluble impurities and salts. Drying

removes trace amounts of water from the organic solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://prepchem.com/preparation-of-2-aminomethyl-4-4-fluorobenzyl-morpholine/
https://www.chemicalbook.com/synthesis/2-acetylamidomethyl-4-4-fluorobenzyl-morpholine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation: The solvent is removed under reduced pressure using a rotary evaporator, yielding

the final product, 2-aminomethyl-4-(4-fluorobenzyl)morpholine, typically as an oil.[13]

Pharmacological Context and Significance
The primary driver for the synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is its role

as a direct precursor to Mosapride.[1][2]

Precursor Active Pharmaceutical Ingredient (API)

2-Aminomethyl-4-
(4-Fluorobenzyl)Morpholine

Condensation Reaction with
4-amino-5-chloro-2-ethoxybenzoic acid Mosapride

Click to download full resolution via product page

Caption: Relationship between the intermediate and the final API, Mosapride.

Mosapride is a selective serotonin 5-HT₄ receptor agonist.[2] Its mechanism of action involves

stimulating the release of acetylcholine in the gastrointestinal tract, which enhances gut motility.

[2] This makes it effective for treating conditions like gastroesophageal reflux disease (GERD)

and functional dyspepsia.[2] The structural integrity of the 2-aminomethyl-4-(4-

fluorobenzyl)morpholine fragment is essential for the final drug's ability to bind to the 5-HT₄

receptor and elicit a therapeutic effect. The development of chiral syntheses for this

intermediate is also of practical importance, as biological activity is often stereospecific.[15][16]

Analytical Methodologies
For quality control and research purposes, the identity and purity of 2-Aminomethyl-4-(4-

fluorobenzyl)morpholine are confirmed using standard analytical techniques.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary method for

assessing purity and quantifying the compound. Gas Chromatography (GC) can also be

used, particularly for analyzing volatile impurities.[6]

Spectroscopy:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed

information about the molecular structure, confirming the connectivity of atoms and the

absence of structural isomers.

Mass Spectrometry (MS): Confirms the molecular weight and can be used to identify

fragmentation patterns, further validating the structure.[6]

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as N-H

stretches for the amine and C-O stretches for the ether in the morpholine ring.

Safety and Handling
As a chemical intermediate, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine requires careful

handling in a laboratory or manufacturing setting.

General Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid contact

with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat.

Toxicity: While specific toxicity data is limited, related morpholine compounds can be irritants.

[17] Safety Data Sheets (SDS) from suppliers should always be consulted for the most

current handling and emergency information.

Conclusion
2-Aminomethyl-4-(4-fluorobenzyl)morpholine is more than a mere chemical reagent; it is an

enabling molecule in the field of pharmaceutical synthesis. Its chemical properties are a direct

consequence of its hybrid structure, combining the favorable pharmacokinetic attributes of the

morpholine ring with the metabolic stability offered by the fluorobenzyl group. A thorough

understanding of its synthesis, physicochemical characteristics, and analytical profile is

essential for any scientist or professional involved in the development and manufacturing of

Mosapride and other related therapeutic agents. This guide serves as a foundational technical

resource, providing the necessary detail and scientific context for its effective and safe

utilization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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